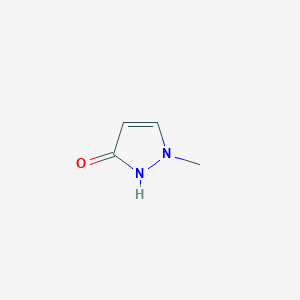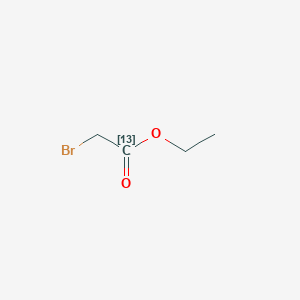
Ácido bifenil-3,4'-dicarboxílico
Descripción general
Descripción
Biphenyl-3,4'-dicarboxylic acid is a useful research compound. Its molecular formula is C14H10O4 and its molecular weight is 242.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Biphenyl-3,4'-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biphenyl-3,4'-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Supercondensadores
Ácido bifenil-3,4’-dicarboxílico: se utiliza en la síntesis de marcos metal-orgánicos (MOF) a base de níquel para supercondensadores . Estos supercondensadores se benefician de la alta conductividad sintonizable y el tamaño de poro ajustable de los MOF. El compuesto facilita la creación de nanoestructuras con una superficie significativa y una distribución de poros, que son cruciales para lograr una alta capacitancia específica y una estabilidad de ciclo confiable en dispositivos de almacenamiento de energía.
Química de clic
En el ámbito de la química de clic, los derivados del ácido bifenil-3,4’-dicarboxílico se emplean para el intercambio de enlaces post-sintético en MOF . Esto permite reacciones de clic secuenciales y ortogonales, lo que permite la construcción de MOF multifuncionales con aplicaciones potenciales en administración de fármacos, detección y catálisis.
Polímeros de cristal líquido
Este compuesto es un componente clave en el desarrollo de poliésteres aromáticos nemáticos, que son integrales para los polímeros de cristal líquido . Estos polímeros tienen aplicaciones potenciales en electrónica, dispositivos ópticos, piezas de automóviles y textiles, donde se desean orientación controlada y propiedades anisótropas.
Catálisis
Ácido bifenil-3,4’-dicarboxílico: también se utiliza como catalizador en diversas reacciones químicas . Su estructura única mejora la eficiencia de los procesos catalíticos, lo cual es esencial en la síntesis de moléculas orgánicas complejas.
Síntesis farmacéutica
El compuesto encuentra uso en la síntesis de productos farmacéuticos debido a sus propiedades estructurales . Puede actuar como un bloque de construcción para crear ingredientes farmacéuticos activos (API) con efectos terapéuticos específicos.
Materiales electrónicos
En el campo de la electrónica, el ácido bifenil-3,4’-dicarboxílico contribuye a la síntesis de materiales con propiedades electrónicas deseables . Estos materiales se utilizan en la fabricación de componentes como semiconductores y polímeros conductores.
Dispositivos ópticos
El ácido es fundamental para crear materiales para dispositivos ópticos . Su influencia en el índice de refracción y las cualidades de transmisión de luz de los materiales lo hace valioso para aplicaciones en lentes, pantallas y cristales fotónicos.
Industria automotriz
Por último, el ácido bifenil-3,4’-dicarboxílico está involucrado en la producción de materiales que resisten altas temperaturas y estrés mecánico, que son críticos para aplicaciones automotrices . Estos materiales contribuyen a la durabilidad y el rendimiento de las piezas automotrices.
Mecanismo De Acción
Target of Action
Biphenyl-3,4’-dicarboxylic acid is primarily used as a monomer in the synthesis of polymers . It is also used as a linker in the synthesis of metal-organic frameworks (MOFs) . The primary targets of this compound are therefore the polymer chains or MOF structures that it helps to form.
Mode of Action
The compound interacts with its targets through the formation of covalent bonds. In the case of polymer synthesis, the carboxylic acid groups on the biphenyl molecule can react with other monomers to form ester linkages, resulting in a polymer chain . In the case of MOF synthesis, the carboxylic acid groups can coordinate with metal ions to form a framework structure .
Pharmacokinetics
Its metabolism and excretion would depend on the specific biochemical pathways it is involved in .
Result of Action
The primary result of the action of Biphenyl-3,4’-dicarboxylic acid is the formation of polymers or MOFs. These materials have a wide range of applications, from electronics to textiles, due to their unique properties such as thermal stability and tunable pore size .
Action Environment
The action of Biphenyl-3,4’-dicarboxylic acid can be influenced by various environmental factors. For example, the temperature and pH can affect the rate and extent of polymerization . In the case of MOF synthesis, factors such as the concentration of metal ions and the temperature can influence the size and morphology of the resulting MOF .
Safety and Hazards
Biphenyl-3,4’-dicarboxylic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Biphenyl-3,4’-dicarboxylic acid interacts with various enzymes and proteins in biochemical reactions . It is used to prepare polymers that exhibit excellent thermal stability and high electrical insulation properties . These polymers find applications in the electrical and electronics industry for insulation, encapsulation, and fabrication of high-performance electronic devices .
Cellular Effects
The effects of Biphenyl-3,4’-dicarboxylic acid on cells and cellular processes are diverse. For instance, it has been shown to stimulate JAK/STAT signaling and induce the expression of interferon-α stimulated genes in a HepG2 cell line .
Molecular Mechanism
At the molecular level, Biphenyl-3,4’-dicarboxylic acid exerts its effects through various mechanisms. It can interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Metabolic Pathways
Biphenyl-3,4’-dicarboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
3-(4-carboxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-13(16)10-6-4-9(5-7-10)11-2-1-3-12(8-11)14(17)18/h1-8H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYIVQLTSZFJRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468424 | |
| Record name | BIPHENYL-3,4'-DICARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92152-01-7 | |
| Record name | BIPHENYL-3,4'-DICARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biphenyl-3,4'-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Tert-butyl [2-cyclobutyl-1-(hydroxymethyl)ethyl]carbamate](/img/structure/B1339091.png)



